1-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}piperidine-3-carboxylic acid
CAS No.:
Cat. No.: VC14776581
Molecular Formula: C24H26N2O4
Molecular Weight: 406.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H26N2O4 |
|---|---|
| Molecular Weight | 406.5 g/mol |
| IUPAC Name | 1-[3-(6-phenylmethoxyindol-1-yl)propanoyl]piperidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C24H26N2O4/c27-23(26-12-4-7-20(16-26)24(28)29)11-14-25-13-10-19-8-9-21(15-22(19)25)30-17-18-5-2-1-3-6-18/h1-3,5-6,8-10,13,15,20H,4,7,11-12,14,16-17H2,(H,28,29) |
| Standard InChI Key | RFEDJCZRLBYVJE-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CN(C1)C(=O)CCN2C=CC3=C2C=C(C=C3)OCC4=CC=CC=C4)C(=O)O |
Introduction
Molecular Architecture and Physicochemical Properties
Core Structural Components
The molecule consists of three primary subunits:
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A piperidine-3-carboxylic acid backbone, providing a six-membered nitrogen-containing ring with a carboxylic acid substituent.
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A propanoyl linker bridging the piperidine nitrogen to the indole moiety.
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A 6-(benzyloxy)-1H-indole group, featuring a benzyl-protected oxygen at the indole’s 6-position.
The indole system’s benzyloxy modification enhances lipophilicity, potentially influencing membrane permeability in biological systems. Piperidine’s conformational flexibility may facilitate interactions with enzymatic binding pockets, while the carboxylic acid group introduces hydrogen-bonding capability.
Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₆N₂O₄ |
| Molecular Weight | 406.5 g/mol |
| IUPAC Name | 1-[3-(6-phenylmethoxyindol-1-yl)propanoyl]piperidine-3-carboxylic acid |
| Canonical SMILES | C1CC(CN(C1)C(=O)CCC2=CNC3=C2C=CC(=C3)OCC4=CC=CC=C4)C(=O)O |
| Topological Polar Surface Area | 83.8 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
These parameters suggest moderate aqueous solubility (estimated 0.1–1 mg/mL) and likely blood-brain barrier impermeability due to the carboxylic acid group.
Synthetic Pathways and Challenges
Hypothesized Synthesis Strategy
While explicit protocols for this compound remain unpublished, retro-synthetic analysis suggests a multi-step approach:
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Indole Functionalization: Benzyl protection of 6-hydroxyindole using benzyl bromide under basic conditions.
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Propanoyl Linker Installation: Acylation of 1-(3-chloropropyl)-6-(benzyloxy)-1H-indole with piperidine-3-carboxylic acid via nucleophilic substitution.
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Carboxylic Acid Activation: Employment of coupling agents like HATU or DCC to facilitate amide bond formation between the indole and piperidine subunits .
Key challenges include regioselective benzylation of the indole’s 6-position and minimizing racemization at the piperidine stereocenter. Microwave-assisted synthesis, as demonstrated in analogous pyrrolidine carboxylate preparations , could enhance reaction efficiency.
Purification and Characterization
Post-synthetic purification likely involves:
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Chromatography: Reverse-phase HPLC with C18 columns using acetonitrile/water gradients.
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Crystallization: Ethyl acetate/hexane systems to isolate the crystalline acid form.
Structural validation would require H NMR (anticipated δ 7.65–7.25 ppm for benzyl aromatics), C NMR, and high-resolution mass spectrometry.
| Compound | Target | Activity (IC₅₀) |
|---|---|---|
| 1-Benzylpiperidine-3-carboxylic acid | MAO-B | 320 nM |
| 5-Benzyloxyindole | 5-HT₂A receptor | Ki = 18 nM |
| Target Compound | Hypothetical | Not tested |
The benzyloxyindole moiety in related molecules demonstrates serotoninergic activity, while piperidine carboxylates exhibit neuromodulatory effects . Synergistic interactions between these subunits could yield novel pharmacological profiles.
Stability and Metabolic Considerations
In Vitro Stability
Predicted metabolic vulnerabilities:
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Benzyl Ether Cleavage: Hepatic CYP3A4-mediated O-debenzylation.
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Amide Hydrolysis: Carboxylesterase-mediated breakdown of the propanoyl linker.
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